molecular formula C10H18N2O2 B2731540 1-[4-(2-Hydroxycyclobutyl)piperazin-1-yl]ethan-1-one CAS No. 2194216-54-9

1-[4-(2-Hydroxycyclobutyl)piperazin-1-yl]ethan-1-one

Cat. No.: B2731540
CAS No.: 2194216-54-9
M. Wt: 198.266
InChI Key: RTVPLTNMNZEJCD-UHFFFAOYSA-N
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Description

1-[4-(2-Hydroxycyclobutyl)piperazin-1-yl]ethan-1-one is a complex organic compound known for its unique molecular structure It features a piperazine ring substituted with a hydroxycyclobutyl group and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2-Hydroxycyclobutyl)piperazin-1-yl]ethan-1-one typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method has been highlighted in recent literature as an effective approach for creating piperazine derivatives . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[4-(2-Hydroxycyclobutyl)piperazin-1-yl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The ethanone moiety can be reduced to an alcohol.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used under mild conditions.

    Reduction: Common reducing agents include NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable base.

Major Products

    Oxidation: Formation of cyclobutanone derivatives.

    Reduction: Formation of hydroxyethyl derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(2-Hydroxycyclobutyl)piperazin-1-yl]ethan-1-one is unique due to the presence of the hydroxycyclobutyl group, which imparts distinct chemical properties and potential biological activities. This structural feature differentiates it from other piperazine derivatives and may contribute to its specific interactions and applications in scientific research.

Properties

IUPAC Name

1-[4-(2-hydroxycyclobutyl)piperazin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-8(13)11-4-6-12(7-5-11)9-2-3-10(9)14/h9-10,14H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTVPLTNMNZEJCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2CCC2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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